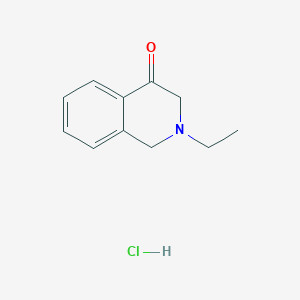

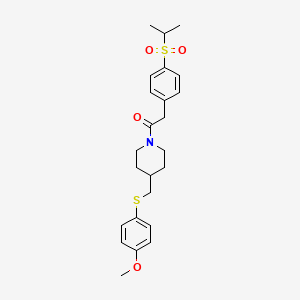

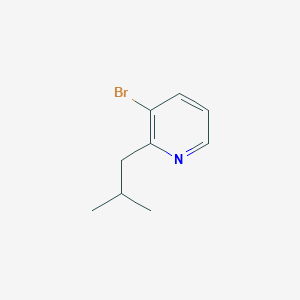

![molecular formula C20H16N4O3 B2530238 1-甲基-N-(5-甲基-2-苯基噁唑并[5,4-b]吡啶-6-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 2034467-66-6](/img/structure/B2530238.png)

1-甲基-N-(5-甲基-2-苯基噁唑并[5,4-b]吡啶-6-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to the class of oxazolopyridines. These compounds are of interest due to their potential biological activities. The description of this compound would involve its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives has been explored in the literature. For instance, paper describes the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, which are structurally related to the compound . The synthesis involves intramolecular cyclization of a precursor compound, specifically 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This process likely shares similarities with the synthesis of the compound of interest, suggesting that intramolecular cyclization could be a key step in its formation.

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives is characterized by the presence of an oxazolo[5,4-b]pyridine core, which is a fused heterocyclic system combining oxazole and pyridine rings. The compound would have additional substituents, such as a methyl group and a carboxamide moiety, which could influence its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound "1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide" are not detailed in the provided papers, related compounds have been shown to undergo various chemical transformations. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines described in paper involves oxidative N-N bond formation. This suggests that the compound of interest may also participate in oxidative reactions, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems would likely result in a compound with significant polarity, potential for hydrogen bonding, and possibly interesting photophysical properties. The exact properties would need to be determined experimentally, but they would be critical for understanding the compound's behavior in various environments, including biological systems.

科学研究应用

合成和化学性质

杂环化合物合成:研究表明,开发了合成噁唑并[5,4-b]吡啶衍生物的方法,这些衍生物在结构上与所述化学化合物相关。这些方法涉及分子内环化技术,并且由于其在药物和材料科学中的重要性,已用于合成各种杂环化合物。例如,Palamarchuk 等人(2019 年)通过分子内环化展示了 2-氨基甲基-5-甲基-7-苯基噁唑并[5,4-b]吡啶的合成,突出了创建具有重大应用的新型化合物的潜力 (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019)。

光物理性质:对相关化合物的光物理性质的研究,例如衍生自噁唑并[5,4-b]吡啶-2(1H)-酮的 3-氨基吡啶-2(1H)-酮,提供了对其在光动力治疗和作为荧光材料中的潜在应用的见解。Shatsauskas 等人(2019 年)开发了一种制备这些衍生物的方法,检查了它们的紫外和发光光谱特性,以了解它们的结构和光物理性质之间的关系 (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019)。

在超分子化学中的应用

超分子组装体:二氢嘧啶-2,4-(1H,3H)-二酮的功能,与目标化合物具有相似的杂环骨架,已被探索用于创建新型含冠醚氢键超分子组装体。这些研究为开发在纳米技术和分子电子学中具有潜在应用的高级材料奠定了基础。Fonari 等人(2004 年)合成了新型嘧啶衍生物,并研究了它们与冠醚的共结晶以通过氢键形成复杂的 2D 和 3D 网络,展示了杂环化合物在超分子化学中的多功能性 (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004)。

未来方向

属性

IUPAC Name |

1-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12-15(22-17(25)14-9-6-10-24(2)20(14)26)11-16-19(21-12)27-18(23-16)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWHAITUBAWTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CN(C4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

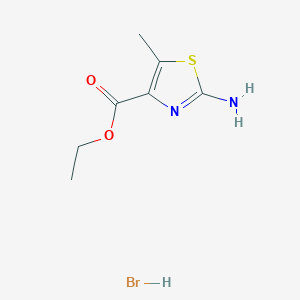

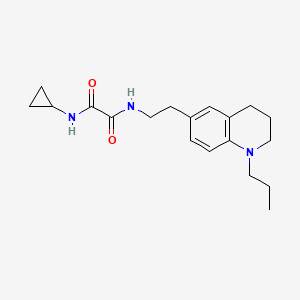

![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)

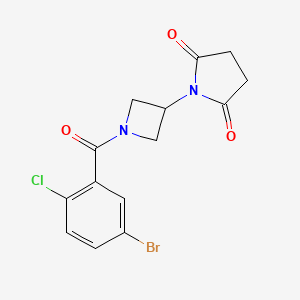

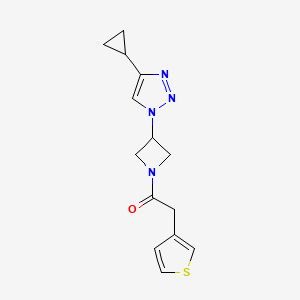

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)

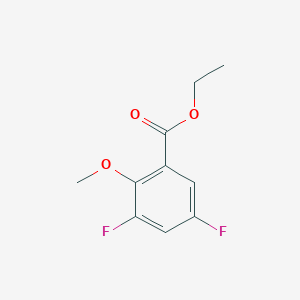

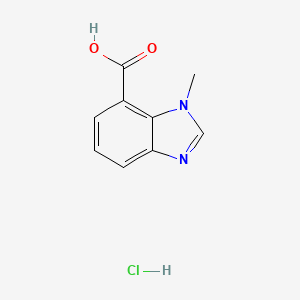

![1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2530166.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)